molecular formula C12H11N7O3S B14922421 5-methyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-methyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B14922421
M. Wt: 333.33 g/mol
InChI Key: YTMOBJHUUYSERT-LHHJGKSTSA-N
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Description

5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions. One common approach is the condensation of 5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURANALDEHYDE with 5-METHYL-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11N7O3S

Molecular Weight

333.33 g/mol

IUPAC Name

3-methyl-4-[(E)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H11N7O3S/c1-8-15-16-12(23)18(8)14-5-10-2-3-11(22-10)7-17-6-9(4-13-17)19(20)21/h2-6H,7H2,1H3,(H,16,23)/b14-5+

InChI Key

YTMOBJHUUYSERT-LHHJGKSTSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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